2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a thienopyrimidine core, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the thienopyrimidine core and the subsequent attachment of the piperazine and phenyl groups. Common synthetic routes may involve:
Formation of Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Substitution with Phenyl Groups: The phenyl groups are attached using Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of a thienopyrimidine core with piperazine and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H26N4OS |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N4OS/c1-16-5-8-19(9-6-16)20-15-31-23-22(20)26-25(27-24(23)30)29-12-10-28(11-13-29)21-14-17(2)4-7-18(21)3/h4-9,14-15H,10-13H2,1-3H3,(H,26,27,30) |
InChI Key |
OOWXBJXSFYPTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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